![molecular formula C11H12N2O B2798414 N-[1-(furan-2-yl)ethyl]pyridin-2-amine CAS No. 355833-74-8](/img/structure/B2798414.png)

N-[1-(furan-2-yl)ethyl]pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

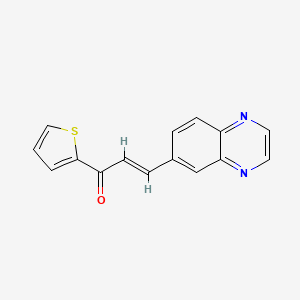

“N-[1-(furan-2-yl)ethyl]pyridin-2-amine” is a chemical compound with the molecular formula C11H12N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of “N-[1-(furan-2-yl)ethyl]pyridin-2-yl” compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis

The molecular structure of “N-[1-(furan-2-yl)ethyl]pyridin-2-amine” can be analyzed using various spectroscopic techniques . The structure has been refined with weighted least-squares refinement on F2 for better convergence .Chemical Reactions Analysis

“N-[1-(furan-2-yl)ethyl]pyridin-2-amine” can undergo various chemical reactions. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[1-(furan-2-yl)ethyl]pyridin-2-amine” can be determined using various analytical techniques . For instance, in the 1H NMR spectrum, the most deshielded peak observed at 8.57 ppm as a doublet corresponded to the N–H proton, the peaks observed in the range 6.48–7.69 ppm corresponded to the aromatic protons, and the most shielded peak at 4.72 ppm as a doublet corresponding to the methylene protons .Wissenschaftliche Forschungsanwendungen

Extending Synthesis Methodologies

Researchers have developed novel synthetic routes and methodologies utilizing N-[1-(furan-2-yl)ethyl]pyridin-2-amine or its derivatives as key intermediates or targets in the synthesis of complex heterocyclic compounds. For instance, the compound has been implicated in the creation of 1,2,4-trisubstituted pyrroles, showcasing the versatility of furan derivatives in constructing pyrrole-based molecular architectures with potential applications in material science and pharmaceuticals (Friedrich et al., 2002).

Exploring Reactivity and Functionalization

The chemical reactivity of furan and pyridine derivatives has been extensively studied, leading to the development of diverse functionalized compounds. For example, efforts to synthesize N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine have provided insights into the reactivity of these compounds, highlighting the potential for the creation of novel materials with unique properties (El-Essawy & Rady, 2011).

Structural and Spectral Characterization

The structural and spectral studies of furan- and pyridine-based compounds have contributed to a deeper understanding of their properties and potential applications. Analytical and spectral studies focusing on furan ring-containing organic ligands have underscored the importance of these compounds in the development of coordination chemistry and potential applications in sensing, catalysis, and material science (Patel, 2020).

Potential Applications in Sensing and Luminescence

Research into the luminescence and sensing properties of complexes involving furan- and pyridine-based ligands has revealed the potential of these compounds in the development of novel optical materials and sensors. Studies have shown that these compounds can form complexes with unique luminescent properties, opening avenues for their application in optical devices, environmental sensing, and bioimaging (Piccinelli et al., 2015).

Zukünftige Richtungen

The future directions for the study of “N-[1-(furan-2-yl)ethyl]pyridin-2-amine” could involve further exploration of its synthesis, characterization, and potential applications. For instance, developing convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials, is very meaningful . Furthermore, owing to the attractive biological properties of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, these compounds might be developed into novel anti-fibrotic drugs .

Eigenschaften

IUPAC Name |

N-[1-(furan-2-yl)ethyl]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(10-5-4-8-14-10)13-11-6-2-3-7-12-11/h2-9H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNHDBZHLJXKIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-yl)ethyl]pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]biphenyl-4-sulfonamide](/img/structure/B2798338.png)

![6-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2798339.png)

![1-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2798341.png)

![1,7-bis(3-hydroxypropyl)-9-methyl-3-phenyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B2798342.png)

![tert-butyl 4-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]piperazine-1-carboxylate](/img/structure/B2798344.png)

![1-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2798348.png)

![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-propan-2-ylpyrimidine-4-carboxylic acid](/img/structure/B2798350.png)